molecular formula C14H12O2 B8336486 6-methyl-[1,1'-biphenyl]-2-carboxylic acid

6-methyl-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B8336486
M. Wt: 212.24 g/mol
InChI Key: CJNZPTBMHNECSL-UHFFFAOYSA-N
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Description

6-methyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a carboxylic acid group at the 2-position and a methyl group at the 6-position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually in an aqueous or organic solvent.

    Oxidation: The resulting biphenyl compound is then subjected to oxidation to introduce the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-methyl-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Esters: Formed by esterification of the carboxylic acid group.

    Amides: Formed by reaction with amines.

    Alcohols and Aldehydes: Formed by reduction of the carboxylic acid group.

Scientific Research Applications

6-methyl-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-[1,1’-biphenyl]-3-carboxylic acid
  • 2-bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl

Uniqueness

6-methyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 6-position and the carboxylic acid group at the 2-position allows for unique interactions and reactivity compared to other biphenyl derivatives.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-methyl-2-phenylbenzoic acid

InChI

InChI=1S/C14H12O2/c1-10-6-5-9-12(14(15)16)13(10)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16)

InChI Key

CJNZPTBMHNECSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.35 g (1.18 mmol) of benzyl-3-methyl-2-phenylbenzoate and 0.25 g of 10% Pd/C in 8 mL of a 4.4% solution of HCO2H in methanol was heated at reflux for 2 h. The reaction mixture was filtered through a thin layer of celite and concentrated to give 0.25 g of the title compound as a white solid.
Name
benzyl-3-methyl-2-phenylbenzoate
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0.35 g
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reactant
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solution
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reactant
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0.25 g
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